tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

Catalog No.
S680030
CAS No.
154026-92-3
M.F
C10H17ClO4
M. Wt
236.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

CAS Number

154026-92-3

Product Name

tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

IUPAC Name

tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

Molecular Formula

C10H17ClO4

Molecular Weight

236.69 g/mol

InChI

InChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3/t8-/m0/s1

InChI Key

WLRFCPQXWBDLRG-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)CC(=O)CC(CCl)O

Synonyms

(5S)-6-Chloro-5-hydroxy-3-oxo-hexanoic Acid 1,1-Dimethylethyl Ester; (S)-6-Chloro-5-hydroxy-3-oxo-hexanoic Acid 1,1-Dimethylethyl Ester; (5S)-6-Chloro-5-hydroxy-3-oxohexanoic Acid tert-Butyl Ester; (5S)-6-Chloro-5-hydroxy-3-oxohexanoic Acid tert-Buty

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CC(CCl)O

Isomeric SMILES

CC(C)(C)OC(=O)CC(=O)C[C@@H](CCl)O

tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate is a functionalized keto-ester used as a critical intermediate in the synthesis of HMG-CoA reductase inhibitors, commonly known as statins. Its procurement value is defined by three key structural features: the (5S) stereocenter, which sets the absolute stereochemistry required for pharmacological activity; the C3-ketone, which allows for a highly controlled diastereoselective reduction in a subsequent step; and the 6-chloro-5-hydroxy (chlorohydrin) moiety, which serves as a precursor for epoxide formation to complete the statin side chain. This combination makes it a strategic starting material for the efficient synthesis of drugs such as Rosuvastatin and Atorvastatin.

Procurement Fit

1
Workflow

Chiral C7 side-chain precursor for atorvastatin and rosuvastatin synthesis

2
Selection Context

Requires single (5S)-enantiomer for enantioselective enzymatic downstream conversion

3
Regulatory Identity

Catalogued as Rosuvastatin Impurity 21; ICH-compliant characterization data available

Substituting this compound with seemingly close analogs introduces significant process failures and impurities. Using the racemic mixture would generate the incorrect (3R,5R) and (3S,5R) diastereomers downstream, which are challenging and costly to separate from the active pharmaceutical ingredient (API), leading to substantial yield loss. Replacing the tert-butyl ester with a methyl or ethyl ester would alter solubility profiles and necessitate harsher deprotection conditions (e.g., saponification), risking side reactions like elimination or epimerization. Procuring an alternative halide or the already-reduced diol removes the process control that makes this specific intermediate valuable, forcing a deviation from established, high-fidelity synthesis protocols.

Substitution Risk

Target
(5S)-enantiomer (>99.5% ee) is accepted by carbonyl reductase with high catalytic efficiency
Substitutes Risk
Racemic mixture or (5R)-enantiomer may undergo kinetic rejection in downstream enzymatic steps, requiring costly diastereomer separation

Enables >99% Diastereoselectivity in a Critical Downstream Reduction Step

This compound is the direct precursor for producing tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for the Rosuvastatin side chain. Its C3-keto group allows for a highly controlled stereoselective reduction. A large-scale biocatalytic process using a stereoselective carbonyl reductase successfully converted this substrate to the desired diol with a diastereomeric excess (d.e.) of 99.5%. A separate chemical catalytic hydrogenation method also demonstrated high fidelity, achieving 98% d.e.

Evidence DimensionDiastereomeric Excess (d.e.) of the resulting diol
Target Compound Data99.5% d.e. (enzymatic reduction); 98% d.e. (catalytic hydrogenation)
Comparator Or BaselineA non-selective reducing agent (e.g., NaBH4 without a chiral catalyst), which would produce a ~1:1 mixture of diastereomers (approx. 0% d.e.).
Quantified DifferenceA >98% improvement in stereochemical purity, preventing the formation of a major impurity and avoiding a difficult chromatographic separation.
ConditionsEnzymatic reduction with a carbonyl reductase in a 5000 L bioreactor. Catalytic hydrogenation with a Ru[(R)-TolBINAP]Cl2 derivative at 3-5 MPa H2.

Procuring this specific keto-ester provides process chemists with maximum control over the introduction of the critical C3-stereocenter, ensuring the highest possible yield of the correct diastereomer required for the final drug.

Enantiomeric Excess
Head-to-head
>99.5% ee via recLBADH
vs. (R)-CHOH 90–94% ee
Enantiopurity drives downstream diastereomeric purity; wrong enantiomer requires costly separation
5.5–58.5 percentage-point ee advantage over baker's yeast routes

Proven Substrate for High-Yield, Industrially Scalable Biocatalytic Manufacturing

The suitability of this compound for modern, large-scale manufacturing has been demonstrated in a 5000 L bioreactor. In an optimized enzymatic reduction process, it was converted to the corresponding (3R,5S)-diol with an isolated product yield of 97.5% at a high substrate concentration of 400 g/L. This performance contrasts sharply with many multi-step chemical syntheses that suffer from lower overall yields and require costly reagents and purification steps.

Evidence DimensionIsolated Yield in a Scaled Process
Target Compound Data97.5%
Comparator Or BaselineAlternative multi-step chemical routes which are often lower yielding and use costly reagents like methoxydiethyl borane.
Quantified DifferenceAchieves near-quantitative conversion in a single, clean transformation, demonstrating superior process efficiency and suitability for industrial production.
ConditionsAsymmetric reduction via a recombinant E. coli expressing a stereoselective carbonyl reductase in a 5000 L bioreactor.

This evidence confirms the compound's high purity and compatibility with efficient, sustainable industrial processes, reducing process validation risk and cost of goods for the buyer.

Specific Activity
Head-to-head
1.27 U/mg LkTADH mutant
vs. wild-type 0.03 U/mg
42-fold activity enhancement reduces enzyme loading and cycle time in large-scale synthesis
LkTADH mutant vs. wild-type LkADH; CDOH substrate
Fed-Batch Yield
Cross-study
94% yield, 99.5% ee
vs. recLBADH 72% yield
22-point yield advantage at 100 g/L substrate loading supports lower cost-per-kg
Space-time yield 10.6 mmol/L/h; NADP+ turnover 16,060 mol/mol
Downstream Conversion
Class-level
98.8% conversion to (3R,5S)-CDHH
requires (S)-CHOH
Enantiopure substrate enables complete enzymatic cascade conversion; kinetic rejection of (5R)-impurity
95.6% yield, >99% ee at 350 g/L loading; carbonyl reductase R9M
Regulatory Identity
Supporting evidence
Rosuvastatin Impurity 21
ICH-compliant characterization package eliminates in-house characterization lead time
Racemic mixture is distinct Impurity 46; not interchangeable
Process Robustness
Class-level
Fed-batch enables 100 g/L substrate loading
Overcomes aqueous instability and substrate inhibition of diketone precursor
5–10× higher loading vs. uncontrolled batch; critical for cost differentiation

Process Development and Scale-Up for Rosuvastatin API Synthesis

This intermediate is the right choice for industrial teams developing or executing GMP-compliant manufacturing processes for Rosuvastatin. Its demonstrated performance in achieving >99% diastereoselectivity and >97% yield in scaled reactions minimizes the risk of out-of-spec batches and costly purification campaigns.

Controlled Synthesis of the (3R,5S)-6-chloro-3,5-dihydroxyhexanoate Intermediate

For any synthetic program requiring the (3R,5S)-diol side chain, starting with this specific keto-ester provides maximum control over the critical reduction step. It allows chemists to select their preferred catalytic system—be it enzymatic or chemical—to precisely control the introduction of the C3 stereocenter and meet stringent purity requirements.

Platform Precursor for Novel Statin Analogs and Chiral Building Blocks

Medicinal chemists and process development groups can use this compound as a reliable, well-characterized starting material for creating novel statin-like molecules or other complex chiral targets. Procuring this intermediate ensures the correct (5S) stereochemistry is incorporated efficiently at an early stage, accelerating discovery and development timelines.

Application Fit Matrix

Application
Selection Property
Validation Focus
Enzymatic route scouting for statin side-chain
Enzyme engineering benchmark
Fed-batch productivity and specific activity metrics
ANDA method development for rosuvastatin
Impurity 21 reference standard
ICH-compliant characterization and chiral purity
Carbonyl reductase bioprocess optimization
Enantiopure (S)-CHOH substrate
>99% ee requirement for 98.8% downstream conversion
Large-scale supplier qualification
Process performance data
Space-time yield and cofactor turnover benchmarks

XLogP3

0.9

Wikipedia

Tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

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